molecular formula C13H16Cl2N2O2 B3909768 N-(2,3-dichlorophenyl)-N'-(3-methylbutyl)ethanediamide

N-(2,3-dichlorophenyl)-N'-(3-methylbutyl)ethanediamide

Cat. No. B3909768
M. Wt: 303.18 g/mol
InChI Key: UICZQGCMDWJJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(3-methylbutyl)ethanediamide, commonly known as Atrazine, is a widely used herbicide in agriculture. It is known for its effectiveness in controlling weeds in crops such as corn, sugarcane, and sorghum. Atrazine is also used in non-agricultural settings such as golf courses, residential lawns, and industrial sites.

Mechanism of Action

Atrazine works by inhibiting the photosynthetic process in plants, leading to their death. It does this by blocking the electron transport chain in photosystem II, which is responsible for generating oxygen and energy from light.
Biochemical and Physiological Effects:
In addition to its effects on plants, atrazine has been found to have biochemical and physiological effects on animals. Studies have shown that atrazine exposure can disrupt the endocrine system, leading to altered hormone levels and reproductive abnormalities in amphibians, fish, and mammals. Atrazine has also been found to have immunotoxic effects, impairing the immune system's ability to fight off infections.

Advantages and Limitations for Lab Experiments

Atrazine is a widely used herbicide, making it readily available for use in laboratory experiments. Its effectiveness in controlling weeds makes it a useful tool for studying plant physiology and ecology. However, its potential to contaminate experimental systems and its negative effects on non-target organisms must be carefully considered.

Future Directions

There are several areas of research that could benefit from further study on atrazine. One area of interest is the development of alternative herbicides that are less harmful to the environment and human health. Another area of research is the potential for atrazine to act as an endocrine disruptor in humans, which could have implications for reproductive and developmental health. Additionally, more research is needed to understand the long-term effects of atrazine exposure on aquatic ecosystems and the organisms that inhabit them.

Scientific Research Applications

Atrazine has been extensively studied for its effects on the environment and human health. It has been found to contaminate surface and groundwater, leading to negative impacts on aquatic ecosystems. Atrazine exposure has also been linked to adverse health effects in humans, including reproductive and developmental abnormalities.

properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-8(2)6-7-16-12(18)13(19)17-10-5-3-4-9(14)11(10)15/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICZQGCMDWJJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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